4-Bromo-N-[4-(trifluoromethyl)phenyl]benzamide is a chemical compound characterized by the presence of bromine and trifluoromethyl functional groups. Its molecular formula is C14H9BrF3NO, and it has a molecular weight of approximately 344.13 g/mol. The compound is classified under the category of benzamides, which are known for their diverse applications in pharmaceuticals and agrochemicals. The specific structural configuration includes a bromine atom at the para position relative to the amide group, and a trifluoromethyl group attached to a phenyl ring, contributing to its unique chemical properties and biological activity .
These reactions are significant in synthetic organic chemistry for creating derivatives that may exhibit enhanced biological properties.
The synthesis of 4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide typically involves several steps:
These methods highlight the importance of selective functionalization in synthesizing complex organic molecules .
4-Bromo-N-[4-(trifluoromethyl)phenyl]benzamide has potential applications in various fields:
The versatility of this compound makes it an attractive candidate for further research and development .
Interaction studies involving 4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide focus on its binding affinity with biological targets. Such studies are crucial for understanding its pharmacodynamics and potential therapeutic effects. Investigating how this compound interacts with enzymes or receptors can provide insights into its mechanism of action and help identify possible side effects or toxicity profiles.
Several compounds share structural similarities with 4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide, each exhibiting unique properties:
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 4-Bromo-N-[3-(trifluoromethyl)phenyl]benzamide | 56661-32-6 | C14H9BrF3NO | Different trifluoromethyl positioning |
| 2-Bromo-N-[4-(trifluoromethyl)phenyl]benzamide | 2684150 | C14H9BrF3NO | Bromine at ortho position |
| 4-Bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide | 56698-49-8 | C14H8BrClF3NO | Chlorine substitution instead of bromine |
These compounds illustrate variations in halogenation and functional group positioning, influencing their reactivity and biological activity. Understanding these differences is essential for tailoring compounds for specific applications in drug design and synthesis .